6-Methyl-2,5,7,10-tetraoxaundecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

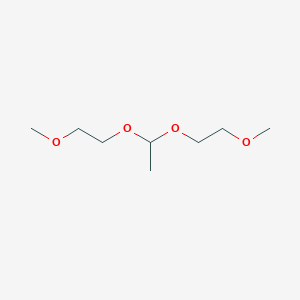

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1-bis(2-methoxyethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4/c1-8(11-6-4-9-2)12-7-5-10-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFHKXJNUMPEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143931 | |

| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10143-67-6 | |

| Record name | 6-Methyl-2,5,7,10-tetraoxaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10143-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010143676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde, bis(2-methoxyethyl) acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 6-Methyl-2,5,7,10-tetraoxaundecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,5,7,10-tetraoxaundecane, also known as 1,1-bis(2-methoxyethoxy)ethane or acetaldehyde bis(2-methoxyethyl) acetal, is a high-boiling, ether-type organic solvent. Its chemical structure, characterized by four ether linkages, imparts properties that make it a subject of interest in various chemical applications, including as a solvent in organic synthesis. This guide provides a detailed overview of its core physical properties, the experimental methodologies for their determination, and a visualization of its synthesis pathway.

Core Physical Properties

The physical properties of this compound are summarized in the table below. Data has been aggregated from various chemical suppliers and databases, and variations in reported values are noted.

| Property | Value | Source(s) |

| Molecular Formula | C8H18O4 | --INVALID-LINK-- |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |

| CAS Number | 10143-67-6 | --INVALID-LINK-- |

| Boiling Point | 197.2 °C at 760 mmHg | --INVALID-LINK-- |

| 230.46 °C (rough estimate) | --INVALID-LINK-- | |

| Melting Point | -45 °C | --INVALID-LINK-- |

| Density | 0.956 g/cm³ | --INVALID-LINK-- |

| 1.0268 g/cm³ (rough estimate) | --INVALID-LINK-- | |

| Refractive Index | 1.408 | --INVALID-LINK-- |

| 1.4209 (estimate) | --INVALID-LINK-- | |

| Flash Point | 70.5 °C | --INVALID-LINK-- |

| Vapor Pressure | 0.539 mmHg at 25 °C | --INVALID-LINK-- |

| LogP | 0.65840 | --INVALID-LINK-- |

Synthesis Pathway

This compound is synthesized via the acid-catalyzed acetalization of acetaldehyde with two equivalents of 2-methoxyethanol.

Experimental Protocols for Physical Property Determination

Boiling Point Determination (Capillary Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath)

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

Heating oil (e.g., mineral oil)

Procedure:

-

A small amount (approximately 0.5-1 mL) of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is securely attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube filled with heating oil, making sure the liquid level in the test tube is below the oil level.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates the temperature has slightly surpassed the boiling point.

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.

Density Measurement (Pycnometer Method)

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a precise, known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance (m_pycnometer).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m_water). The volume of the pycnometer can be calculated using the known density of water at that temperature.

-

The pycnometer is emptied, thoroughly dried, and then filled with this compound.

-

The filled pycnometer is placed in a constant-temperature water bath until it reaches thermal equilibrium (e.g., 20°C or 25°C).

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed to determine the mass of the pycnometer and the sample (m_sample).

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer (m_sample - m_pycnometer).

-

The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

Objective: To measure the extent to which light is bent as it passes through the liquid, which is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., acetone or ethanol)

Procedure:

-

The refractometer is turned on, and the light source is adjusted. The prisms are cleaned with a suitable solvent and dried with a lint-free tissue.

-

The temperature of the prisms is set to a standard value (e.g., 20°C) using the connected circulating water bath.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The prisms are closed and locked.

-

Looking through the eyepiece, the coarse adjustment knob is turned until the light and dark fields become visible.

-

The fine adjustment knob is used to bring the dividing line between the light and dark fields into sharp focus.

-

If a color fringe is observed at the borderline, the chromatic dispersion compensator is adjusted until the line is sharp and achromatic (black and white).

-

The adjustment knob is used to center the sharp dividing line precisely on the crosshairs of the eyepiece.

-

The refractive index value is read from the instrument's scale.

An In-depth Technical Guide on the Chemical Structure and Synthesis of 1,1-bis(2-methoxyethoxy)ethane and its Isomer, Triglyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1,1-bis(2-methoxyethoxy)ethane and its more common isomer, 1,2-bis(2-methoxyethoxy)ethane, widely known as triglyme. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in the fields of chemistry and drug development.

Chemical Structure and Properties

The chemical formula for both 1,1-bis(2-methoxyethoxy)ethane and 1,2-bis(2-methoxyethoxy)ethane is C₈H₁₈O₄, with a molecular weight of 178.23 g/mol . Despite sharing the same molecular formula, their structural arrangements and, consequently, their chemical and physical properties, differ significantly.

1,1-bis(2-methoxyethoxy)ethane

Chemical Structure:

1,1-bis(2-methoxyethoxy)ethane is an acetal. Its structure features a central carbon atom bonded to a methyl group and two 2-methoxyethoxy groups.

Molecular Structure of 1,1-bis(2-methoxyethoxy)ethane:

Systematic Name: 1,1-bis(2-methoxyethoxy)ethane

Synonyms: Ethylene glycol monomethyl ether acetal, Methyl cellosolve acetal

1,2-bis(2-methoxyethoxy)ethane (Triglyme)

Chemical Structure:

1,2-bis(2-methoxyethoxy)ethane, commonly known as triglyme, is a linear polyether. It is characterized by a chain of three ethylene glycol units with the terminal hydroxyl groups methylated.

Molecular Structure of 1,2-bis(2-methoxyethoxy)ethane (Triglyme):

Systematic Name: 1,2-bis(2-methoxyethoxy)ethane or 2,5,8,11-Tetraoxadodecane[1]

Synonyms: Triglyme, Triethylene glycol dimethyl ether, TEGDME[2][3]

Physical and Chemical Properties of Triglyme:

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₄ | [3][4] |

| Molecular Weight | 178.23 g/mol | [5] |

| Boiling Point | 216 °C | [6] |

| Melting Point | -45 °C | [6] |

| Density | 0.986 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.423 | [6] |

| Flash Point | 111 °C | [6] |

Synthesis of 1,1-bis(2-methoxyethoxy)ethane

The synthesis of 1,1-bis(2-methoxyethoxy)ethane is achieved through the acid-catalyzed acetalization of acetaldehyde with 2-methoxyethanol. This reaction involves the nucleophilic addition of two equivalents of the alcohol to the carbonyl group of the aldehyde.

Synthesis Pathway

Acetalization of Acetaldehyde

Experimental Protocol: Acid-Catalyzed Acetalization

While a specific protocol for 1,1-bis(2-methoxyethoxy)ethane is not widely documented, a general and highly efficient method for acetalization using trace amounts of a conventional acid can be adapted.[7]

Materials:

-

Acetaldehyde (CH₃CHO)

-

2-Methoxyethanol (CH₃OCH₂CH₂OH)

-

Hydrochloric acid (HCl) or other suitable acid catalyst

-

Methanol (as solvent, optional)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a solution of acetaldehyde (1 equivalent) in an appropriate solvent (e.g., methanol or excess 2-methoxyethanol), add 2-methoxyethanol (2.2 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol %).

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by a suitable technique like GC-MS or TLC. The reaction is an equilibrium process, and removal of water can drive it to completion.[8][9]

-

Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data:

Synthesis of 1,2-bis(2-methoxyethoxy)ethane (Triglyme)

Triglyme is commercially produced by the acid-catalyzed reaction of ethylene oxide and methanol.[6] However, for laboratory-scale synthesis, the Williamson ether synthesis is a common and versatile method.[10][11][12] This can be approached in two primary ways: the reaction of the sodium salt of 2-methoxyethanol with 1,2-dichloroethane or the methylation of triethylene glycol. A related method involves the reaction of a tosylate with an alcohol.[13]

Synthesis Pathway via Williamson Ether Synthesis

References

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. 1,2-bis(2-methoxyethoxy)ethane; TEGDME; triethylene glycol dimethyl ether; triglyme - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethylene glycol dimethyl ether - 1,2-Bis(2-methoxyethoxy)ethane [sigmaaldrich.com]

- 4. Triglyme | C8H18O4 | CID 8189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. scholarship.richmond.edu [scholarship.richmond.edu]

- 8. researchgate.net [researchgate.net]

- 9. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 13. rsc.org [rsc.org]

Solubility of 3α-Hydroxy-5β-androstan-17-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the steroid compound with CAS number 10143-67-6, chemically identified as 3α-Hydroxy-5β-androstan-17-one. Due to the limited availability of specific quantitative solubility data for this particular compound, this document also includes qualitative information and quantitative data for its close isomers and related steroid molecules to offer valuable comparative insights for research and development applications.

Introduction to 3α-Hydroxy-5β-androstan-17-one

3α-Hydroxy-5β-androstan-17-one, also known as etiocholanolone, is a steroid metabolite.[1] Understanding its solubility in various organic solvents is crucial for a wide range of applications, including its extraction from biological matrices, purification, formulation for in vitro and in vivo studies, and as a reference standard in analytical methods. The solubility of a steroid is primarily governed by its molecular structure, including the presence of polar functional groups and the overall lipophilicity of the carbon skeleton.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 3α-Hydroxy-5β-androstan-17-one and related steroid compounds.

| Compound Name | CAS Number | Solvent | Temperature (°C) | Solubility |

| 3α-Hydroxy-5β-androstan-17-one | 10143-67-6 | Methanol | Not Specified | Soluble (in a mixture with Dichloromethane)[2] |

| Dichloromethane | Not Specified | Soluble (in a mixture with Methanol)[2] | ||

| Androsterone (Isomer) | 53-41-8 | Ethanol | Not Specified | ~ 1 mg/mL[3] |

| Methanol | Not Specified | ~ 1 mg/mL[3] | ||

| Acetonitrile | Not Specified | ~ 1 mg/mL[3] | ||

| Water | 23 | 0.012 mg/mL[4] | ||

| Epiandrosterone (Isomer) | 481-29-8 | Not Specified | Not Specified | Generally soluble in organic solvents[5] |

| 3β-Hydroxy-5α-androstan-17-one (Isomer) | Not Specified | Water | Not Specified | Insoluble[6] |

| 3α-Hydroxy-5α-androstan-17-one (Isomer) | Not Specified | Ethanol | Not Specified | Soluble[7] |

| Chloroform | Not Specified | Soluble[7] | ||

| Water | Not Specified | Slightly soluble[7] | ||

| Androstenedione | 63-05-8 | Acetonitrile | 20-40 | Highest among tested solvents[8] |

| Acetone | 20-40 | Soluble[8] | ||

| Ethyl Acetate | 20-40 | Soluble[8] | ||

| Methanol | 20-40 | Soluble[8] | ||

| Ethanol | 20-40 | Soluble[8] | ||

| Isopropyl Alcohol | 20-40 | Lowest among tested solvents[8] | ||

| Hydrocortisone | 50-23-7 | Apolar Solvents | Not Specified | Regular solution behavior observed[9] |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general methodology for determining the solubility of a steroid like 3α-Hydroxy-5β-androstan-17-one in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of a steroid in a specific organic solvent at a controlled temperature.

Materials:

-

Steroid compound (e.g., 3α-Hydroxy-5β-androstan-17-one) of high purity.

-

ACS Grade Organic Solvent (e.g., Ethanol, Methanol, Acetonitrile, etc.).

-

Analytical balance.

-

Glass vials with screw caps.

-

Constant temperature shaker or water bath.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

-

Volumetric flasks and pipettes.

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the steroid to a known volume of the selected organic solvent in a glass vial. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is considered at equilibrium when the concentration of the dissolved steroid in the supernatant remains constant over time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

For finer particles, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of the steroid in the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of the steroid of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the steroid in the original undiluted supernatant based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Precautions:

-

Ensure the purity of both the solute and the solvent.

-

Maintain strict temperature control throughout the experiment.

-

Verify that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours).

-

Use appropriate filter materials that do not interact with the solute or solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a steroid in an organic solvent using the shake-flask method.

Caption: A generalized workflow for determining steroid solubility.

Logical Relationship between Steroid Polarity and Solvent Selection

The choice of an appropriate organic solvent is critical for solubilizing steroids. This decision is guided by the principle of "like dissolves like," where the polarity of the solvent should match the polarity of the solute. The following diagram illustrates this relationship.

Caption: Matching steroid polarity with solvent choice for optimal solubility.

Conclusion

While specific quantitative solubility data for 3α-Hydroxy-5β-androstan-17-one in organic solvents remains elusive in the public domain, the information on its isomers and related steroids provides a valuable framework for researchers. The general principle that steroids are more soluble in organic solvents than in aqueous media holds true. For practical applications, it is recommended to experimentally determine the solubility of 3α-Hydroxy-5β-androstan-17-one in the solvent of interest using a standardized protocol, such as the shake-flask method outlined in this guide. The choice of solvent should be guided by the polarity of the steroid and the intended application.

References

- 1. Androstan-17-one, 3-hydroxy-, (3α,5β)- [webbook.nist.gov]

- 2. WO2016029888A1 - Amphiphilic compounds with neuroprotective properties - Google Patents [patents.google.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Androsterone | C19H30O2 | CID 5879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epiandrosterone - Wikipedia [en.wikipedia.org]

- 6. 3Beta-Hydroxy-5Alpha-Androstan-17-One: Uses, Benefits, Safety, Supplier & Expert Insights | China Chemical Manufacturer [nj-finechem.com]

- 7. 3Alpha-Hydroxy-5Alpha-Androstan-17-One: Properties, Uses, Safety Data & Supplier Information | Advanced Research Chemical in China [nj-finechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 6-Methyl-2,5,7,10-tetraoxaundecane and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methyl-2,5,7,10-tetraoxaundecane and its close structural analog, 2,5,7,10-tetraoxaundecane. Due to the limited availability of experimental data for the title compound, this guide leverages data from its unmethylated parent compound to provide representative spectroscopic characteristics and analytical methodologies.

Introduction

This compound, also known as 1,1-bis(2-methoxyethoxy)ethane, is an acetal derived from acetaldehyde and two molecules of 2-methoxyethanol. Its molecular formula is C8H18O4, and it has a molecular weight of 178.23 g/mol . This compound and its analogs are of interest as solvents and potentially as building blocks in organic synthesis. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and quality control.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound and its close analog, 2,5,7,10-tetraoxaundecane (also known as bis(2-methoxyethoxy)methane).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 - 1.4 | Doublet | 3H | CH₃-CH |

| ~3.3 - 3.4 | Singlet | 6H | 2 x -OCH₃ |

| ~3.5 - 3.7 | Multiplet | 8H | -O-CH₂-CH₂-O- |

| ~4.6 - 4.8 | Quartet | 1H | CH₃-CH |

Table 2: Typical ¹H and ¹³C NMR Data for the Analog 2,5,7,10-Tetraoxaundecane

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~3.4 | Singlet | -OCH₃ |

| ¹H | ~3.6 - 3.8 | Multiplet | -O-CH₂-CH₂-O- |

| ¹H | ~4.7 | Singlet | O-CH₂-O |

| ¹³C | ~59 | - | -OCH₃ |

| ¹³C | ~70 - 72 | - | -O-CH₂-CH₂-O- |

| ¹³C | ~95 - 100 | - | O-CH₂-O |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Tetraoxaundecane Analogs

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2800-3000 | Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1000-1300 | Strong | C-O Stretch | Ether and Acetal |

Mass Spectrometry (MS)

Table 4: Predicted and Reported Mass Spectrometry Data

| Compound | Ion/Fragment | m/z (Predicted/Reported) | Notes |

| This compound | [M+H]⁺ | 179.1278 | Predicted |

| This compound | [M+Na]⁺ | 201.1097 | Predicted |

| 2,5,7,10-Tetraoxaundecane | [M]⁺ | 164 | Molecular Ion |

| 2,5,7,10-Tetraoxaundecane | [M - OCH₂CH₂OCH₃]⁺ | 89 | Base Peak (from α-cleavage)[1] |

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures that can be adapted for the analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of the liquid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Thoroughly mix the solution to ensure homogeneity.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 3-4 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 220 ppm

-

Temperature: 298 K

IR Spectroscopy

Method: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

After analysis, clean the ATR crystal thoroughly with a solvent-moistened wipe.

Mass Spectrometry

Method: Direct Infusion Electrospray Ionization (ESI)-MS

-

Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Set up the mass spectrometer for direct infusion analysis.

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., 50-500).

Typical ESI-MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1-2 Bar

-

Drying Gas (N₂): 4-8 L/min

-

Drying Gas Temperature: 180-220 °C

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid organic compound like this compound.

References

The Safety and Toxicity Profile of 1,1-bis(2-methoxyethoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-bis(2-methoxyethoxy)ethane, also known as di(2-methoxyethyl) ether or diglyme, is a versatile solvent with applications in various industrial processes, including in the production of pharmaceuticals and semiconductors.[1] A comprehensive understanding of its safety and toxicity profile is paramount for ensuring occupational safety and for its consideration in drug development as an excipient or process chemical. This technical guide provides an in-depth review of the available toxicological data for 1,1-bis(2-methoxyethoxy)ethane, with a focus on quantitative data, experimental methodologies, and mechanisms of toxicity. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 111-96-6 | --INVALID-LINK-- |

| Synonyms | Di(2-Methoxyethyl) ether, Diglyme, Dimethyl carbitol, 2,5,8-Trioxanonane | [2] |

| Molecular Formula | C6H14O3 | [3] |

| Molecular Weight | 134.17 g/mol | --INVALID-LINK-- |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 162 °C | [5] |

| Flash Point | 51-55 °C | [4][5] |

| Solubility | Miscible with water and organic solvents | --INVALID-LINK-- |

Toxicological Profile

Acute Toxicity

1,1-bis(2-methoxyethoxy)ethane exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

| Route | Species | Test | Value | Observations | Reference |

| Oral | Rat | LD50 | >2000 mg/kg bw | Restlessness, disturbed equilibrium, prone position, breathing difficulty. | [1] |

| Oral | Rat | LD50 | 5400 mg/kg | - | [4] |

| Oral | Mouse | LD50 | 6000 mg/kg | - | [4] |

| Dermal | Rat | LD50 | >5000 mg/kg bw | No mortality or clinical symptoms observed. | [6] |

| Dermal | Rabbit | LD50 | ~2000 mg/kg bw | - | [6] |

| Inhalation | Rat | LC50 (7h) | >11-14 mg/L | No mortality. Restlessness, narrowing of palpebral fissures, irregular breathing. | [1] |

Irritation

The chemical is reported to be a slight skin and eye irritant in animal studies, with effects that are generally reversible and not sufficient to warrant a hazard classification for irritation.[1]

| Type | Species | Observation | Reference |

| Skin Irritation | Animal studies | Slight irritation, reversible effects. | [1] |

| Eye Irritation | Rabbit | Slight irritation (redness and swelling) observed at 1 hour, fully reversible within 72 hours. | [1] |

Reproductive and Developmental Toxicity

The most significant toxicological concern for 1,1-bis(2-methoxyethoxy)ethane is its reproductive and developmental toxicity.[1][5] The substance is classified as a Category 1B reproductive toxicant, indicating it may damage fertility and the unborn child.[5] These effects are primarily attributed to its metabolite, 2-methoxyethoxyacetic acid (MAA).[1][6]

Developmental toxicity studies in rats, rabbits, and mice have demonstrated adverse effects, including embryotoxicity, fetotoxicity, and teratogenicity, following both inhalation and oral exposure.[1][2] The chemical has been shown to disrupt normal morphogenesis in a wide range of tissues and organ systems.[1]

Genotoxicity and Carcinogenicity

Genotoxicity: Based on available information, 1,1-bis(2-methoxyethoxy)ethane is not considered to be genotoxic.[6]

Carcinogenicity: No data are available on the carcinogenic potential of 1,1-bis(2-methoxyethoxy)ethane.[1]

Mechanism of Toxicity

The reproductive toxicity of 1,1-bis(2-methoxyethoxy)ethane is mediated by its primary metabolite, 2-methoxyethoxyacetic acid (MAA).[1][6] The parent compound undergoes O-demethylation followed by oxidation to form MAA.[1] While the precise signaling pathway is still under investigation, evidence suggests that MAA may exert its toxic effects by interfering with endogenous estrogen receptor-α (ERα)-mediated signaling pathways. This disruption can lead to adverse effects on reproductive function and development.

Experimental Protocols

The toxicological studies cited in this guide have generally been conducted following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Test Guidelines. These guidelines provide a framework for ensuring the quality and consistency of toxicological data.

Acute Toxicity Testing Workflow

The following diagram illustrates a generalized workflow for acute toxicity testing based on OECD guidelines.

Caption: Generalized workflow for acute toxicity testing.

Skin and Eye Irritation Testing Workflow

The following diagram outlines the typical workflow for skin and eye irritation studies based on OECD guidelines.

Caption: Workflow for skin and eye irritation testing.

Postulated Signaling Pathway for Reproductive Toxicity

The following diagram illustrates the proposed mechanism of reproductive toxicity of 1,1-bis(2-methoxyethoxy)ethane via its metabolite, 2-methoxyethoxyacetic acid (MAA).

Caption: Postulated pathway of reproductive toxicity.

Conclusion

1,1-bis(2-methoxyethoxy)ethane possesses a well-characterized toxicity profile. While its acute toxicity and irritation potential are low, its significant reproductive and developmental toxicity, mediated by its metabolite 2-methoxyethoxyacetic acid, is a critical consideration for its safe handling and use. Professionals in research and drug development must be aware of these hazards and implement appropriate safety measures to minimize exposure. The interference of its metabolite with estrogen receptor signaling highlights a potential mechanism that warrants further investigation, particularly in the context of its use in pharmaceutical applications. This guide serves as a comprehensive resource to aid in the risk assessment and safe management of this chemical.

References

An In-depth Technical Guide to the Thermal Stability of 1,1-bis(2-methoxyethoxy)ethane

This technical guide provides a comprehensive overview of the thermal stability of 1,1-bis(2-methoxyethoxy)ethane, a glyme solvent commonly known as triglyme. Aimed at researchers, scientists, and professionals in drug development, this document collates available data on its thermal properties, outlines experimental protocols for its analysis, and discusses potential decomposition pathways.

Introduction to 1,1-bis(2-methoxyethoxy)ethane (Triglyme)

1,1-bis(2-methoxyethoxy)ethane, or triglyme, is a polar aprotic solvent with the chemical formula C8H18O4.[1] Its high boiling point and excellent chemical and thermal stability make it a valuable solvent in a variety of applications, including organic synthesis, battery electrolytes, and pharmaceutical processes.[2][3] Understanding its thermal stability is critical for ensuring safe handling, predicting reaction outcomes at elevated temperatures, and assessing its suitability for various applications.

Thermal Properties of 1,1-bis(2-methoxyethoxy)ethane

| Property | Value | Source(s) |

| Boiling Point | 216 °C | [1][2] |

| Flash Point | 113 °C (closed cup) | |

| Autoignition Temperature | 190 °C to 375 °F (approximately 190.6 °C) | [4] |

| General Stability | Stable for up to 2 weeks at temperatures up to 140°F (60°C) when protected from light. | [3][4][5] |

Note: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Experimental Protocols for Thermal Stability Analysis

To determine the precise thermal decomposition profile of 1,1-bis(2-methoxyethoxy)ethane, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.

Objective: To determine the thermal decomposition profile of 1,1-bis(2-methoxyethoxy)ethane under an inert atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample: 5-10 mg of 1,1-bis(2-methoxyethoxy)ethane (liquid).

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: High purity nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition (the temperature at which mass loss begins) and the peak decomposition temperature (the temperature of the maximum rate of mass loss).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To identify and characterize thermal transitions of 1,1-bis(2-methoxyethoxy)ethane.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample: 2-5 mg of 1,1-bis(2-methoxyethoxy)ethane in a hermetically sealed aluminum pan. A small pinhole may be introduced in the lid to allow for the escape of any evolved gases.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High purity nitrogen or argon, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -70 °C) to observe any low-temperature transitions.

-

Ramp from the starting temperature to 300 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic (e.g., boiling) and exothermic (e.g., decomposition) events.

Visualization of Experimental Workflow and Decomposition Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of 1,1-bis(2-methoxyethoxy)ethane.

References

An In-depth Technical Guide to the Viscosity and Density of 6-Methyl-2,5,7,10-tetraoxaundecane

This technical guide provides a comprehensive overview of the physical properties of 6-Methyl-2,5,7,10-tetraoxaundecane, with a specific focus on its density and viscosity. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent or reagent.[1]

Chemical and Physical Properties

This compound, also known as 1,1-bis(2-methoxyethoxy)ethane, is an acetal with the molecular formula C8H18O4 and a molecular weight of 178.23 g/mol .[1][2] It is a clear, colorless liquid with a mild ethereal odor.[3][] This compound is recognized for its utility as a research compound and solvent in organic synthesis due to its polarity and ability to dissolve a variety of substances.[1]

Quantitative Data: Density and Viscosity

| Property | Value | Source(s) |

| Density | 0.956 g/cm³ | [3][5] |

| 1.0 ± 0.1 g/cm³ | [6] | |

| 1.0268 g/cm³ (rough estimate) | [7] | |

| Kinematic Viscosity | No data available for the target compound | |

| Reference Value | 1.532 mm²/s at 25°C (for 2,5,7,10-Tetraoxaundecane) | [8] |

Experimental Protocols

The following sections detail standard methodologies for the experimental determination of density and viscosity for liquids such as this compound.

Density Determination: Gravimetric Method

The density of a liquid can be determined by measuring the mass of a known volume.

Apparatus:

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or volumetric flask.[10]

-

Dispense a specific volume of this compound into the graduated cylinder. Record the volume accurately.[10]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[10]

-

Subtract the mass of the empty cylinder from the combined mass to determine the mass of the liquid.[10]

-

Record the temperature of the liquid.[10]

-

Calculate the density using the formula: ρ = m/V , where ρ is density, m is mass, and V is volume.[11]

-

Repeat the measurement multiple times to ensure precision and calculate the average density.[10]

Viscosity Determination: Capillary Viscometry

Capillary viscometers, such as the Ostwald viscometer, are widely used for measuring the viscosity of Newtonian fluids.[12] This method determines the kinematic viscosity by measuring the time it takes for a fixed volume of liquid to flow through a small capillary tube under the influence of gravity.[12]

Apparatus:

-

Ostwald viscometer[13]

-

Constant temperature water bath

-

Stopwatch

-

Reference liquid with known viscosity and density

Procedure:

-

Clean and dry the viscometer thoroughly.

-

Fill the viscometer with a precise volume of the sample liquid, this compound.

-

Place the viscometer in a constant temperature bath until the sample reaches thermal equilibrium.

-

Using suction, draw the liquid up into the wider arm of the viscometer until the meniscus is above the upper timing mark.

-

Release the suction and allow the liquid to flow back down through the capillary.

-

Start the stopwatch precisely as the meniscus passes the upper timing mark and stop it as the meniscus passes the lower timing mark. Record this flow time.

-

Repeat the measurement several times to obtain an average flow time.

-

Perform the same procedure using a reference liquid of known viscosity (η₂) and density (d₂).

-

Calculate the viscosity of the sample liquid (η₁) using the following relationship[13]: η₁ / η₂ = (t₁ * d₁) / (t₂ * d₂) Where:

-

η₁ = viscosity of the sample liquid

-

η₂ = viscosity of the reference liquid

-

t₁ = flow time of the sample liquid

-

t₂ = flow time of the reference liquid

-

d₁ = density of the sample liquid

-

d₂ = density of the reference liquid

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the density and viscosity of this compound.

Caption: Workflow for Density Determination.

Caption: Workflow for Viscosity Determination.

References

- 1. This compound | 10143-67-6 | Benchchem [benchchem.com]

- 2. This compound | C8H18O4 | CID 82406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | CAS#:10143-67-6 | Chemsrc [chemsrc.com]

- 6. This compound [cnreagent.com]

- 7. chembk.com [chembk.com]

- 8. lambiotte.com [lambiotte.com]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. webassign.net [webassign.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uobabylon.edu.iq [uobabylon.edu.iq]

Spectroscopic Analysis of 1,1-bis(2-methoxyethoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1,1-bis(2-methoxyethoxy)ethane. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive methodologies based on its chemical structure and comparison with analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Chemical Structure and Predicted Spectroscopic Features

1,1-bis(2-methoxyethoxy)ethane possesses a unique acetal functional group with two pendant methoxyethoxy chains. This structure gives rise to a distinct set of signals in both NMR and IR spectroscopy, which are crucial for its identification and characterization.

Chemical Structure:

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the ¹H NMR spectrum, and the predicted chemical shifts for the ¹³C NMR spectrum. These predictions are based on the analysis of the chemical environment of each nucleus.

Table 1: Predicted ¹H NMR Data for 1,1-bis(2-methoxyethoxy)ethane

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃-CH | 1.2 - 1.4 | Doublet | 3H |

| CH₃-CH | 4.6 - 4.8 | Quartet | 1H |

| -O-CH₂ -CH₂-O- | 3.5 - 3.7 | Multiplet | 4H |

| -CH₂-CH₂ -O- | 3.6 - 3.8 | Multiplet | 4H |

| -O-CH₃ | 3.3 - 3.4 | Singlet | 6H |

Table 2: Predicted ¹³C NMR Data for 1,1-bis(2-methoxyethoxy)ethane

| Carbon | Chemical Shift (δ, ppm) |

| C H₃-CH | 15 - 20 |

| CH₃-C H | 100 - 105 |

| -O-C H₂-CH₂-O- | 65 - 70 |

| -CH₂-C H₂-O- | 70 - 75 |

| -O-C H₃ | 58 - 60 |

Predicted Infrared (IR) Spectral Data

The IR spectrum of 1,1-bis(2-methoxyethoxy)ethane is expected to be dominated by strong C-O stretching vibrations characteristic of ethers and acetals.

Table 3: Predicted Key IR Absorption Bands for 1,1-bis(2-methoxyethoxy)ethane

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |

| C-O (acetal) | Stretching | 1050 - 1150 | Strong |

| C-O (ether) | Stretching | 1080 - 1150 | Strong |

| C-H (alkane) | Bending | 1350 - 1480 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of 1,1-bis(2-methoxyethoxy)ethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 1,1-bis(2-methoxyethoxy)ethane.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 10-12 ppm, centered around 5-6 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-250 ppm, centered around 100-120 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat 1,1-bis(2-methoxyethoxy)ethane directly onto the center of the ATR crystal.

-

Acquire the sample spectrum.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Apodization: Happ-Genzel.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Label the major absorption peaks with their corresponding wavenumbers.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for NMR and IR spectroscopic analysis.

Caption: Relationship between chemical structure and spectral data.

Methodological & Application

Application Notes and Protocols for 6-Methyl-2,5,7,10-tetraoxaundecane in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-2,5,7,10-tetraoxaundecane, also known by its IUPAC name 1,1-bis(2-methoxyethoxy)ethane, is a high-boiling point, polar aprotic solvent with potential applications in various fields of organic synthesis.[1][2] Its molecular structure, featuring multiple ether linkages, suggests good solvating power for a range of organic and inorganic compounds, which could be advantageous for facilitating chemical reactions.[1] This document provides an overview of its properties and explores its potential as a solvent in organic reactions, based on available data.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for considering its use as a solvent in chemical processes, including reaction setup, workup, and solvent recovery.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₄ | [3][4] |

| Molecular Weight | 178.23 g/mol | [3][4] |

| Boiling Point | 197.2 °C at 760 mmHg | [5] |

| Melting Point | -45 °C | [2] |

| Density | 0.956 g/cm³ | [5] |

| Appearance | Clear colorless liquid | [5] |

| Synonyms | 1,1-bis(2-methoxyethoxy)ethane, Acetaldehyde bis(2-methoxyethyl) acetal | [4][5] |

Potential Applications in Organic Synthesis

Based on its structural features as a polyether, this compound is anticipated to be a suitable solvent for a variety of organic reactions. Its multiple ether oxygens can coordinate with cations, potentially influencing the reactivity and selectivity of certain reactions.[1] The polarity of the solvent suggests it could be effective in dissolving polar reactants and reagents.[1]

Potential areas of application include:

-

Nucleophilic Substitution Reactions: As a polar aprotic solvent, it may facilitate S\N2 reactions by solvating cations, leaving the anionic nucleophile more reactive.

-

Cross-Coupling Reactions: High-boiling point ether solvents are often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. The thermal stability of this compound could be beneficial for reactions requiring elevated temperatures.

-

Green Chemistry: The properties of this solvent might align with some principles of green chemistry, such as a high boiling point which reduces volatility and potential for atmospheric release. However, a full assessment of its environmental impact would be necessary.

Experimental Protocols: A Note on Current Research

Despite its potential, a comprehensive search of scientific literature and patent databases did not yield specific, detailed experimental protocols for the use of this compound as a primary solvent for named organic reactions such as Suzuki-Miyaura or Heck cross-couplings. While the solvent is commercially available and its properties are known, its application in these specific contexts appears to be largely unexplored or not extensively published in the public domain.

Therefore, the following sections provide generalized protocols for Suzuki-Miyaura and Heck reactions, which would require experimental optimization for use with this compound.

Generalized Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and would need to be adapted and optimized for the specific substrates and the use of this compound as a solvent.

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

-

This compound (as solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add this compound via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Reaction Setup:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for a Heck Cross-Coupling Reaction

This is a general procedure and would require optimization for the use of this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

Alkene (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., PPh₃, 2-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

-

This compound (as solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add the palladium catalyst and phosphine ligand.

-

Evacuate and backfill the flask with an inert gas.

-

Add this compound and stir for a few minutes.

-

Add the aryl halide, alkene, and base.

-

Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Filter the reaction mixture to remove palladium black and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation.

Logical Workflow for Heck Reaction Setup:

References

Application Notes and Protocols: 1,1-bis(2-methoxyethoxy)ethane in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,1-bis(2-methoxyethoxy)ethane as a versatile chemical intermediate in pharmaceutical synthesis. This document includes its primary application as a stable acetaldehyde equivalent, protocols for its formation and deprotection, and its use in the synthesis of key pharmaceutical precursors.

Introduction

1,1-bis(2-methoxyethoxy)ethane is the acetal formed from acetaldehyde and two equivalents of 2-methoxyethanol. Its primary role in organic synthesis is to serve as a stable, manageable source of acetaldehyde, a highly volatile and reactive aldehyde. In multi-step pharmaceutical syntheses, protecting reactive functional groups or utilizing stable precursors for volatile reagents is crucial for achieving high yields and purity. 1,1-bis(2-methoxyethoxy)ethane offers a practical solution for the controlled introduction of an acetaldehyde moiety.

A notable application of related acetals is in the synthesis of antiviral nucleoside analogues, specifically 1,3-oxathiolanes, highlighting the relevance of such compounds in medicinal chemistry.

Key Applications

-

Acetaldehyde Equivalent in Carbon-Carbon Bond Formation: 1,1-bis(2-methoxyethoxy)ethane can be used as a precursor to acetaldehyde in reactions where the direct use of gaseous acetaldehyde is impractical. This is particularly relevant in reactions such as the Pictet-Spengler synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common scaffolds in pharmaceutically active compounds. The acetal can be deprotected in situ or in a preceding step to generate the reactive aldehyde.

-

Protecting Group for Aldehydes: While less common for this specific molecule, the principles of acetal formation can be applied to protect an aldehyde function during a synthetic sequence. The 2-methoxyethoxy groups can confer different solubility and reactivity properties compared to simpler alkyl acetals.

-

Synthesis of Heterocyclic Intermediates: As demonstrated in the synthesis of 1,3-oxathiolane nucleoside analogues, acetals of functionalized aldehydes are key intermediates. For instance, a related compound, 2-mercaptoacetaldehyde bis(2-methoxyethyl) acetal, is a precursor to the 1,3-oxathiolane ring, a core component of several antiviral drugs.

Data Presentation

Table 1: Synthesis of 1,1-bis(2-methoxyethoxy)ethane

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Acetaldehyde | 2-Methoxyethanol (2.2 equiv.) | p-Toluenesulfonic acid (cat.) | Toluene | 4-6 | 110 (reflux) | >85 |

| Paraldehyde | 2-Methoxyethanol (excess) | Amberlyst-15 | None | 2-4 | 80 | >90 |

Table 2: Deprotection of 1,1-bis(2-methoxyethoxy)ethane to Acetaldehyde

| Substrate | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Product |

| 1,1-bis(2-methoxyethoxy)ethane | 1M HCl (aq.) | Acetone | 1-2 | 25 (RT) | Acetaldehyde |

| 1,1-bis(2-methoxyethoxy)ethane | Trifluoroacetic acid (cat.) | Dichloromethane/H₂O | 0.5-1 | 25 (RT) | Acetaldehyde |

Table 3: Representative Synthesis of a 1,3-Oxathiolane Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 2-Mercaptoacetaldehyde bis(2-methoxyethyl) acetal | Benzoyloxyacetaldehyde | p-Toluenesulfonic acid (cat.) | Toluene | 6-8 | 110 (reflux) | ~70-80 |

Experimental Protocols

Protocol 1: Synthesis of 1,1-bis(2-methoxyethoxy)ethane

This protocol describes the formation of the acetal from acetaldehyde and 2-methoxyethanol.

Materials:

-

Acetaldehyde (1.0 eq)

-

2-Methoxyethanol (2.2 eq)

-

p-Toluenesulfonic acid monohydrate (0.02 eq)

-

Toluene

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add 2-methoxyethanol and toluene.

-

Add p-toluenesulfonic acid monohydrate to the mixture.

-

Cool the mixture in an ice bath and slowly add freshly distilled acetaldehyde.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 1,1-bis(2-methoxyethoxy)ethane as a colorless liquid.

Protocol 2: Deprotection of 1,1-bis(2-methoxyethoxy)ethane

This protocol outlines the acidic hydrolysis of the acetal to regenerate acetaldehyde.

Materials:

-

1,1-bis(2-methoxyethoxy)ethane (1.0 eq)

-

1M Hydrochloric acid (aq.)

-

Acetone

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve 1,1-bis(2-methoxyethoxy)ethane in acetone in a round-bottom flask with a magnetic stirrer.

-

Add 1M aqueous hydrochloric acid dropwise at room temperature.

-

Stir the reaction mixture and monitor by TLC for the disappearance of the starting material.

-

The resulting solution containing acetaldehyde can be used directly in a subsequent reaction step or the acetaldehyde can be isolated by distillation if required.

Protocol 3: Application in the Synthesis of a 1,3-Oxathiolane Intermediate

This protocol is a representative example based on the synthesis of precursors for antiviral nucleoside analogues, using a related acetal.[1]

Materials:

-

2-Mercaptoacetaldehyde bis(2-methoxyethyl) acetal (1.0 eq)

-

Benzoyloxyacetaldehyde (1.0 eq)

-

p-Toluenesulfonic acid monohydrate (0.05 eq)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Combine 2-mercaptoacetaldehyde bis(2-methoxyethyl) acetal, benzoyloxyacetaldehyde, and p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux and monitor the removal of water.

-

Continue heating until TLC analysis indicates the completion of the reaction.

-

Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting 2-(benzoyloxymethyl)-5-(2-methoxyethoxy)-1,3-oxathiolane by column chromatography.

Conclusion

1,1-bis(2-methoxyethoxy)ethane serves as a valuable and stable precursor for acetaldehyde in pharmaceutical synthesis. Its application simplifies the handling of a volatile reagent and enables the construction of complex molecular architectures, including key heterocyclic intermediates for antiviral drugs. The provided protocols offer a foundation for the synthesis, deprotection, and application of this versatile acetal in a research and development setting.

References

Application Notes and Protocols for 6-Methyl-2,5,7,10-tetraoxaundecane in Enzyme Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications of 6-Methyl-2,5,7,10-tetraoxaundecane as a solvent and additive in enzyme-catalyzed reactions. Due to the limited direct research on this specific compound in biocatalysis, the information presented herein is based on the known properties of analogous polyether compounds, such as glymes and crown ethers. The protocols provided are general methodologies for evaluating its suitability in specific enzymatic systems.

Introduction to this compound

This compound is a polyether with the chemical formula C₈H₁₈O₄. Its structure, featuring multiple ether linkages, imparts properties that make it a promising candidate for applications in non-aqueous enzymology. Polyethers, in general, have been shown to enhance enzyme activity and stability in organic media.[1][2] They can increase the solubility of non-polar substrates and, in some cases, modulate the enzyme's conformation for improved catalytic efficiency.[3][4]

Potential Applications in Enzyme Catalysis

Based on the behavior of similar polyether compounds, this compound could find applications in the following areas:

-

Lipase-Catalyzed Reactions: Glymes, which are structurally related to this compound, have been successfully used as solvents for lipase-catalyzed transesterification and esterification reactions.[5] This solvent may enhance the activity and stability of lipases, particularly in applications like biodiesel production or the synthesis of chiral esters. The ability of polyethers to dissolve both hydrophobic substrates and the enzyme can lead to a homogeneous reaction mixture, improving reaction rates.[5]

-

Protease-Catalyzed Peptide Synthesis: In non-aqueous environments, the equilibrium of protease-catalyzed reactions can be shifted from hydrolysis to synthesis. This compound could serve as a suitable medium for the synthesis of peptides and other amide bond-containing molecules.

-

Enzyme Activation in Apolar Solvents: Crown ethers are known to activate enzymes in organic solvents by interacting with the enzyme's surface charges, which can lead to a more active conformation.[4] The polyether backbone of this compound may exhibit similar, albeit less pronounced, activating effects on enzymes in hydrophobic media.

-

Biocatalytic Synthesis of Pharmaceuticals: The synthesis of many pharmaceutical intermediates involves non-polar substrates and requires a non-aqueous environment. The use of this compound as a solvent could offer a biocompatible and effective alternative to traditional organic solvents.[3][6]

Physicochemical Properties Relevant to Biocatalysis

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its potential role as a solvent in enzyme catalysis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₄ | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Boiling Point | 197.2 °C at 760 mmHg | [5] |

| Melting Point | -45 °C | [5] |

| Density | 0.956 g/cm³ | [5] |

| Structure | 1,1-bis(2-methoxyethoxy)ethane | [4] |

Proposed Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in an enzyme-catalyzed reaction. Researchers should adapt these protocols to their specific enzyme and reaction of interest.

Protocol 1: Evaluation of this compound as a Reaction Solvent

Objective: To determine the effect of this compound as a solvent on the activity and stability of a given enzyme.

Materials:

-

Enzyme of interest (e.g., Lipase B from Candida antarctica)

-

Substrate(s) for the enzymatic reaction

-

This compound (high purity)

-

Control solvent (e.g., tert-butanol, toluene, or a standard buffer)

-

Reaction buffer (if applicable)

-

Quenching solution

-

Analytical equipment for product quantification (e.g., HPLC, GC)

Procedure:

-

Enzyme Preparation: Prepare a stock solution or suspension of the enzyme in the appropriate buffer or solvent.

-

Reaction Setup: In a series of reaction vessels, add the substrate(s) dissolved in either this compound or the control solvent.

-

Temperature Equilibration: Incubate the reaction vessels at the optimal temperature for the enzyme.

-

Reaction Initiation: Add the enzyme preparation to each vessel to start the reaction.

-

Sampling: At regular intervals, withdraw aliquots from each reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquots by adding a suitable quenching solution.

-

Analysis: Analyze the quenched samples to determine the concentration of the product and remaining substrate.

-

Data Analysis: Calculate the initial reaction rates and the total product yield for each solvent system. Compare the performance of the enzyme in this compound to the control solvent.

Protocol 2: Assessment of Enzyme Stability in this compound

Objective: To evaluate the stability of an enzyme over time when incubated in this compound.

Materials:

-

Enzyme of interest

-

This compound

-

Control solvent or buffer

-

Assay reagents for measuring enzyme activity

Procedure:

-

Incubation: Prepare two batches of the enzyme: one suspended in this compound and the other in the control solvent/buffer.

-

Time-Course Incubation: Incubate both batches at a chosen temperature (e.g., the reaction temperature or a slightly elevated temperature to accelerate degradation).

-

Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each batch.

-

Activity Assay: Measure the residual activity of the enzyme in each sample using a standard activity assay protocol.

-

Data Analysis: Plot the residual enzyme activity as a function of incubation time for both the test and control conditions. Calculate the enzyme's half-life in each solvent.

Visualizations

Diagram 1: Proposed Interaction of this compound with an Enzyme

Caption: Potential interactions of the solvent with the enzyme surface.

Diagram 2: Experimental Workflow for Solvent Screening in Biocatalysis

Caption: General workflow for evaluating novel solvents in enzymatic reactions.

Conclusion

While direct experimental data is currently lacking, the physicochemical properties of this compound and the established performance of analogous polyether solvents suggest its potential as a valuable component in non-aqueous biocatalysis. The provided protocols offer a starting point for researchers to explore its utility in enhancing the performance and stability of enzymes for various synthetic applications. Further research is encouraged to fully elucidate the benefits and limitations of this solvent in enzyme catalysis.

References

- 1. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. ftb.com.hr [ftb.com.hr]

- 4. Why do crown ethers activate enzymes in organic solvents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glymes as new solvents for lipase activation and biodiesel preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for 1,1-bis(2-methoxyethoxy)ethane in Biological Sample Preparation

Disclaimer: The following application notes and protocols are proposed based on the chemical properties of 1,1-bis(2-methoxyethoxy)ethane and established principles of biological sample preparation. To date, there are no widely published or validated protocols for the use of this specific reagent in these applications. These protocols should be considered theoretical and would require significant optimization and validation by end-users. Appropriate safety precautions must be taken when handling 1,1-bis(2-methoxyethoxy)ethane, as it may cause serious eye irritation and is suspected of damaging fertility or the unborn child.[1][2] It may also form explosive peroxides.[1][2]

Introduction to 1,1-bis(2-methoxyethoxy)ethane

1,1-bis(2-methoxyethoxy)ethane, also known as triethylene glycol dimethyl ether or triglyme, is a colorless liquid that is miscible with water and hydrocarbons.[3] Its properties as a multi-ether derivative suggest its potential utility in biological sample preparation, particularly in applications requiring organic solvents with specific refractive indices.

Chemical Properties of 1,1-bis(2-methoxyethoxy)ethane and Related Compounds:

| Property | Value | Reference |

| Synonyms | Triethylene glycol dimethyl ether, Triglyme | [1] |

| Appearance | Colorless liquid | [1] |

| Solubility | Soluble in water and hydrocarbons | [1][3] |

| Specific Gravity | 0.986 | [1] |

| Refractive Index (of a related compound, 2-(2-Methoxyethoxy)ethanol) | n20/D 1.426 | [4] |

Application Note 1: Proposed Protocol for Tissue Clearing

Objective: To render biological tissues optically transparent for deep imaging using a proposed organic solvent-based clearing method with 1,1-bis(2-methoxyethoxy)ethane as a key component of the refractive index matching solution.

Principle: Organic solvent-based tissue clearing methods achieve transparency by dehydrating the tissue, removing lipids, and then immersing the sample in a solution with a high refractive index that matches that of the tissue's proteins. This homogenization of refractive indices reduces light scattering, allowing for deep imaging. 1,1-bis(2-methoxyethoxy)ethane's properties suggest it could be a suitable component for the final refractive index matching step.

Experimental Protocol: Proposed Organic Solvent-Based Tissue Clearing

Materials:

-

Fixed biological tissue (e.g., mouse brain slice, tumor biopsy)

-

Phosphate-buffered saline (PBS)

-

Dehydration series: Ethanol (50%, 70%, 95%, 100%)

-

Delipidation solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Refractive Index Matching Solution: 1,1-bis(2-methoxyethoxy)ethane

-

Incubation containers (glass vials)

-

Shaker or rotator

Procedure:

-

Fixation: Ensure the tissue is thoroughly fixed with 4% paraformaldehyde (PFA) in PBS.

-

Washing: Wash the fixed tissue in PBS three times for 1 hour each to remove residual fixative.

-

Dehydration: Sequentially incubate the tissue in an ethanol series to remove water.

-

50% Ethanol in distilled water for 1 hour.

-

70% Ethanol in distilled water for 1 hour.

-

95% Ethanol in distilled water for 1 hour.

-

100% Ethanol, two changes of 1 hour each.

-

-

Delipidation: Incubate the dehydrated tissue in a delipidation solvent to remove lipids.

-

Incubate in DCM or THF for 2 hours at room temperature with gentle shaking.

-

-

Refractive Index Matching:

-

Wash the tissue with 100% ethanol to remove the delipidation solvent (2 x 30 minutes).

-

Incubate the tissue in 1,1-bis(2-methoxyethoxy)ethane until the tissue becomes transparent. This may take several hours to days depending on the tissue size and density. The solution should be replaced if it becomes cloudy.

-

-

Imaging: Mount the cleared tissue in a chamber with fresh 1,1-bis(2-methoxyethoxy)ethane for imaging with a light-sheet or confocal microscope.

Proposed Incubation Times for Tissue Clearing:

| Step | Reagent | Incubation Time (for a 2mm thick tissue slice) |

| Washing | PBS | 3 x 1 hour |

| Dehydration | 50% Ethanol | 1 hour |

| 70% Ethanol | 1 hour | |

| 95% Ethanol | 1 hour | |

| 100% Ethanol | 2 x 1 hour | |

| Delipidation | Dichloromethane or THF | 2 hours |